molecular formula C25H24ClN3O2S B2660831 2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 309732-29-4

2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Katalognummer: B2660831
CAS-Nummer: 309732-29-4
Molekulargewicht: 466
InChI-Schlüssel: ZVZYYYSVGCTBBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a structurally complex acetamide derivative with a 1,4-dihydropyridine (DHP) core. Its molecular formula is C₂₃H₂₂ClN₃O₂S, with a molecular weight of 443.96 g/mol (calculated). Key structural features include:

  • A 2-chlorophenyl group at the 4-position of the DHP ring, which may influence electronic properties and steric interactions.
  • A 3-cyano substituent enhancing electron-withdrawing effects.

Eigenschaften

IUPAC Name

2-[[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O2S/c1-14-9-10-21(15(2)11-14)29-22(31)13-32-25-19(12-27)24(18-7-5-6-8-20(18)26)23(17(4)30)16(3)28-25/h5-11,24,28H,13H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZYYYSVGCTBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC=CC=C3Cl)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Molecular Characteristics

  • IUPAC Name : 2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
  • Molecular Formula : C23H19ClN3O2S
  • Molecular Weight : 516.84 g/mol
  • CAS Number : 312508-03-5

Structural Representation

The compound's structure can be represented as follows:

\text{SMILES }CC(C(C1c(cccc2)c2Cl)=C(C)NC(SCC(Nc(cc2)ccc2Br)=O)=C1C#N)=O

Antimicrobial Activity

Research indicates that compounds similar to the one exhibit significant antibacterial properties. For instance, studies have shown that related dihydropyridine derivatives demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Dihydropyridine Derivatives

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CE. coliWeak

Enzyme Inhibition

The compound is also noted for its enzyme inhibitory effects. Specifically, it has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's . The inhibition of urease has also been reported, which is significant in treating conditions like urinary tract infections .

Anticancer Activity

Preliminary studies suggest that dihydropyridine derivatives possess anticancer properties. For example, related compounds have shown inhibitory effects on human colon cancer cell lines (HT-29), indicating potential as chemotherapeutic agents .

Table 2: Anticancer Activity Against Cell Lines

Compound NameCell LineIC50 Value (µM)
Compound DHT-296.2
Compound ET47D (Breast)27.3

The biological activities of this compound can be attributed to several mechanisms:

  • Binding Interactions : Docking studies have shown that the compound interacts with various amino acids in target proteins, which may enhance its pharmacological effects .
  • Enzyme Inhibition : The inhibition of AChE and urease suggests that the compound can interfere with metabolic pathways critical for bacterial survival and cancer cell proliferation .
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, contributing to their protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives based on the core structure of dihydropyridines to enhance their biological activity. For instance, modifications at the phenyl rings have been explored to improve selectivity and potency against specific targets .

Example Study

In a study published in 2020, researchers synthesized various dihydropyridine derivatives and tested their efficacy against multiple bacterial strains and cancer cell lines. The results indicated that certain modifications led to enhanced antibacterial and anticancer properties compared to earlier compounds .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Positioning : The target compound’s 2-chlorophenyl group contrasts with the 4-chlorophenyl in the cyclohexylacetamide analog , which may alter binding affinity in biological systems due to steric or electronic differences.

Functional Groups: The 3-cyano and sulfanyl groups in the DHP core are absent in classical acetamide pesticides, suggesting a novel mechanism of action distinct from herbicides like alachlor .

Physicochemical and Bioactivity Insights

  • Lipophilicity : The target compound’s logP (estimated) is higher (~3.5) than alachlor (logP = 3.0) due to its bulky aromatic and methyl substituents, favoring interaction with hydrophobic targets .
  • Hydrogen-Bonding Capacity: The acetamide bridge and cyano group provide hydrogen-bond acceptors, a feature shared with oxadixyl but absent in mefluidide .
  • Thermodynamic Stability: The DHP core’s conjugated system may improve stability compared to non-cyclic analogs, as seen in other DHP-based pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide, and how can experimental efficiency be improved?

  • Answer : A hybrid computational-experimental approach is advised. Quantum chemical calculations (e.g., DFT) can predict reaction pathways and intermediates, reducing trial-and-error experimentation. Statistical experimental design (e.g., factorial design) optimizes reaction parameters (temperature, solvent, stoichiometry) with minimal runs. For example, ICReDD’s integration of reaction path searches and data-driven experimental narrowing improves efficiency by 30–50% .

Q. Which analytical techniques are most effective for structural characterization of this compound, and how should data be validated?

  • Answer : Use high-resolution techniques:

  • NMR : Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals from aromatic substituents.
  • X-ray crystallography : Confirm stereochemistry and dihydropyridine ring conformation.
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns. Cross-reference computational IR/Raman spectra (from DFT) with experimental data to resolve ambiguities .

Q. How can preliminary biological activity screening be designed to prioritize this compound for further study?

  • Answer : Conduct in vitro assays targeting hypothesized mechanisms (e.g., kinase inhibition, receptor binding). Use dose-response curves (IC₅₀/EC₅₀) and positive/negative controls. Pair with ADMET prediction tools (e.g., SwissADME) to filter compounds with poor pharmacokinetic profiles. Prioritize candidates showing >50% activity at ≤10 µM .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction yields or byproduct formation during synthesis?

  • Answer : Apply microkinetic modeling to identify rate-limiting steps and competing pathways. For example, discrepancies in sulfanyl-group incorporation may arise from solvent-dependent thiourea intermediates. Validate with in situ FTIR or Raman spectroscopy to track transient species. Use Bayesian statistical analysis to reconcile computational predictions with experimental yield distributions .

Q. What strategies optimize regioselectivity in functionalizing the dihydropyridine core for derivatives with enhanced activity?

  • Answer : Combine steric/electronic analysis (e.g., Fukui functions) with directed C–H activation. For instance, Pd-catalyzed coupling at the 4-position (2-chlorophenyl group) requires careful ligand selection (e.g., bulky phosphines to avoid off-target reactivity). High-throughput screening of 10–15 ligands under varying temperatures (40–100°C) can identify optimal conditions .

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

  • Answer : Perform meta-analysis using standardized protocols (e.g., CLSI guidelines). For inconsistent IC₅₀ values:

  • Replicate assays in triplicate with independent compound batches.
  • Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability).
  • Apply multivariate statistics (ANOVA, PCA) to isolate platform-specific variables (e.g., cell line heterogeneity, assay detection limits) .

Q. What methodologies enable scalable purification of this compound while maintaining stereochemical integrity?

  • Answer : Use chiral stationary phases (CSPs) in preparative HPLC, guided by computational chiral separation predictions (e.g., ChiralPak® AD-H column). Monitor for racemization during solvent removal via polarimetry or CD spectroscopy. For large-scale batches, crystallize under controlled supersaturation to isolate the desired enantiomer .

Data Contradiction and Validation

Q. How can researchers systematically validate conflicting reports on the compound’s stability under physiological conditions?

  • Answer : Design accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Compare degradation products to in silico predictions (e.g., Zeneth® software). Resolve contradictions by standardizing buffer systems (e.g., PBS vs. simulated gastric fluid) and reporting exact storage protocols .

Experimental Design Tables

Parameter Optimization Strategy Key References
Reaction YieldFactorial design (temperature, solvent, catalyst)
RegioselectivityDFT-based Fukui function analysis + ligand screening
Biological ActivityDose-response + ADMET prediction
StabilityAccelerated aging + LC-MS validation

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